4-[(Boc-amino)methyl]tetrahydropyran-4-methanol CAS 1378388-16-9 chemical properties
4-[(Boc-amino)methyl]tetrahydropyran-4-methanol CAS 1378388-16-9 chemical properties
An In-depth Technical Guide to 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol
A Note on Chemical Identification: This guide details the chemical properties and applications of the molecule described as 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol. It is important to note that the provided CAS Number 1378388-16-9 corresponds to a different chemical entity, namely (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, which is an intermediate in the synthesis of the antiviral agent Velpatasvir.[1][2] This document will focus on the tetrahydropyran structure as named.
Introduction
The tetrahydropyran (THP) motif is a cornerstone in modern medicinal chemistry, valued for its ability to increase the three-dimensionality and improve the metabolic stability of drug candidates.[3] 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is a bifunctional building block that leverages the advantageous properties of the THP scaffold. The presence of a Boc-protected primary amine and a primary alcohol on a quaternary center makes it a valuable intermediate for introducing a 1,1-disubstituted tetrahydropyran ring into more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol features a central tetrahydropyran ring substituted at the 4-position with a hydroxymethyl group and a (tert-butoxycarbonyl)aminomethyl group. This arrangement provides a sterically hindered yet functionally rich core.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H23NO4 | N/A |
| Molecular Weight | 245.32 g/mol | N/A |
| Topological Polar Surface Area (TPSA) | 78.7 Ų | ChemScene[4] |
| logP (Octanol/Water Partition Coeff.) | 0.85 | N/A |
| Hydrogen Bond Donors | 2 | ChemScene[4] |
| Hydrogen Bond Acceptors | 4 | ChemScene[4] |
| Rotatable Bonds | 4 | ChemScene[4] |
Note: Properties are calculated or estimated based on the chemical structure, as specific experimental data for this exact compound is not widely available.
The Boc protecting group is crucial for its utility in multi-step synthesis, allowing for the selective deprotection and subsequent functionalization of the primary amine under acidic conditions. The primary alcohol offers a handle for various chemical transformations, including oxidation, esterification, and etherification.
Figure 2: Synthetic pathways for the elaboration of the title compound.
Synthesis and Reactivity
The synthesis of functionalized tetrahydropyrans often relies on methods like the Prins cyclization. [5]A plausible synthetic route to 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol could involve the nucleophilic attack of a suitable organometallic reagent onto a 4-oxo-tetrahydropyran derivative, followed by functional group manipulations.
Conceptual Synthetic Protocol:
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Starting Material: Tetrahydropyran-4-one.
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Step 1: Cyanohydrin Formation. Reaction of tetrahydropyran-4-one with a cyanide source (e.g., TMSCN) to form the corresponding cyanohydrin.
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Step 2: Reduction of Nitrile and Ester. Simultaneous reduction of the nitrile and a co-functional group (e.g., an ester) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the amino-alcohol.
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Step 3: Boc Protection. Protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the final product.
The reactivity of the molecule is governed by its two primary functional groups:
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Boc-Amine: Stable to a wide range of reaction conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to liberate the free amine.
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Primary Alcohol: Can be oxidized to an aldehyde using mild reagents (e.g., PCC, DMP) or to a carboxylic acid with stronger oxidants (e.g., Jones reagent). It can also undergo esterification or etherification under standard conditions.
Conclusion
4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is a highly versatile and valuable building block for medicinal chemists and drug development professionals. Its pre-installed, orthogonally protected functional groups on a privileged tetrahydropyran scaffold provide a streamlined entry point into novel, sp³-rich chemical matter. By understanding its chemical properties, reactivity, and safe handling procedures, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.
References
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National Center for Biotechnology Information. (n.d.). 4-Aminomethyltetrahydropyran. PubChem Compound Database. Retrieved from [Link]
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